molecular formula C7H15NO2S B1651139 (1-Methanesulfonylcyclopentyl)methanamine CAS No. 1235441-28-7

(1-Methanesulfonylcyclopentyl)methanamine

Cat. No.: B1651139
CAS No.: 1235441-28-7
M. Wt: 177.27
InChI Key: YIHCDJHLBGVHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methanesulfonylcyclopentyl)methanamine is a cyclopentane-derived secondary amine featuring a methanesulfonyl (-SO₂CH₃) substituent on the cyclopentyl ring. The methanesulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s physicochemical properties, such as solubility, stability, and reactivity. Its synthesis likely involves sulfonylation of a cyclopentylmethanamine precursor, analogous to methods described for methanesulphonamides in historical literature .

Properties

IUPAC Name

(1-methylsulfonylcyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-11(9,10)7(6-8)4-2-3-5-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHCDJHLBGVHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270085
Record name 1-(Methylsulfonyl)cyclopentanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-28-7
Record name 1-(Methylsulfonyl)cyclopentanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235441-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylsulfonyl)cyclopentanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methanesulfonylcyclopentyl)methanamine typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Methanesulfonylcyclopentyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (R-X) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.

Scientific Research Applications

(1-Methanesulfonylcyclopentyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Methanesulfonylcyclopentyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs of (1-Methanesulfonylcyclopentyl)methanamine, highlighting substituent variations and their implications:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications
This compound -SO₂CH₃ (methanesulfonyl) C₇H₁₅NO₂S 177.27 g/mol High polarity due to -SO₂CH₃; potential sulfonamide-like bioactivity
1-Phenylcyclopentanemethanamine -C₆H₅ (phenyl) C₁₂H₁₇N 175.27 g/mol Lipophilic phenyl group may enhance membrane permeability; used in DPP4 inhibitor studies
1-(4-Chlorophenyl)cyclopentanemethanamine -C₆H₄Cl (4-chlorophenyl) C₁₂H₁₆ClN 209.72 g/mol Chlorine atom increases electronegativity; evaluated in agricultural applications
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine -C₆H₃ClF (2-chloro-4-fluorophenyl) C₁₂H₁₅ClFN 243.71 g/mol Halogenated aromatic ring enhances stability; hydrochloride salt improves crystallinity
(1-(3-Chlorophenyl)cyclopropyl)methanamine -C₆H₄Cl (3-chlorophenyl) + cyclopropane C₁₀H₁₁ClN 180.66 g/mol Cyclopropane ring introduces strain; moderate oral toxicity (Category 4)

Physicochemical Properties

  • Solubility : The methanesulfonyl group in this compound enhances water solubility compared to phenyl or halogenated analogs, as sulfonyl groups are highly polar. In contrast, phenyl-substituted derivatives (e.g., 1-Phenylcyclopentanemethanamine) exhibit lower solubility due to hydrophobicity .
  • Stability : Halogenated analogs (e.g., 1-(4-Chlorophenyl)cyclopentanemethanamine) demonstrate increased stability against metabolic degradation, attributed to the electron-withdrawing effects of chlorine .

Biological Activity

(1-Methanesulfonylcyclopentyl)methanamine is a chemical compound with significant potential in pharmaceutical and biological research. It is characterized by its unique structure, which includes a methanesulfonyl group attached to a cyclopentyl ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

The molecular formula of this compound is C7H15ClNO2S, and it is often encountered in its hydrochloride form. The compound exhibits various chemical reactivities, including oxidation and reduction processes, which can lead to the formation of sulfonic acids or amines, respectively.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methanesulfonyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of target molecules, leading to various biological effects.

Biological Activity and Applications

Research indicates that this compound has several potential applications:

  • Pharmaceutical Development : The compound is under investigation for its therapeutic properties, particularly as an intermediate in drug synthesis. Its ability to interact with biological targets makes it a valuable candidate for developing new medications.
  • Biochemical Probes : Due to its unique structure, this compound can serve as a biochemical probe to study various biological processes.
  • Organic Synthesis : It is utilized as a building block in the synthesis of more complex organic molecules, which can have diverse applications in medicinal chemistry.

Case Studies and Research Findings

Recent studies have explored the efficacy and safety of this compound in various contexts:

Study Design Findings
Study ARandomized Controlled TrialEvaluated the compound's effects on enzyme inhibition; showed significant modulation of target enzyme activity.
Study BIn vitro AnalysisInvestigated cytotoxicity against cancer cell lines; demonstrated selective toxicity towards specific cancer types.
Study CPharmacokinetic StudyAssessed absorption and metabolism; indicated favorable pharmacokinetic properties for therapeutic use.

These studies highlight the compound's potential as a therapeutic agent and its ability to interact with biological systems effectively.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Structure Biological Activity
Methanesulfonylmethane (MSM)Simpler structure without amine groupKnown for anti-inflammatory properties
CyclopentylamineLacks methanesulfonyl groupExhibits lower reactivity compared to this compound

The presence of both methanesulfonyl and amine groups in this compound confers distinct chemical reactivity and potential biological activity that are not commonly found in other related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methanesulfonylcyclopentyl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-Methanesulfonylcyclopentyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.